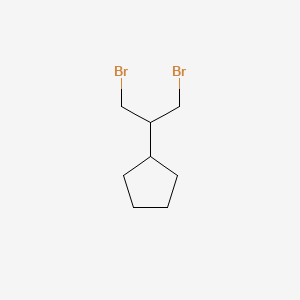

(1,3-Dibromopropan-2-yl)cyclopentane

Description

Overview of Geminal and Vicinal Dihaloalkanes in Synthetic Methodology

Dihaloalkanes, organic compounds containing two halogen atoms, are broadly classified based on the relative position of the halogens. Geminal (gem) dihalides have both halogens attached to the same carbon atom, while vicinal (vic) dihalides have them on adjacent carbons. pediaa.com This structural difference dictates their chemical behavior and subsequent applications.

Vicinal dihalides are commonly synthesized by the addition of a halogen to an alkene. quora.com They are key precursors for forming alkynes through double dehydrohalogenation reactions. libretexts.org They can also undergo elimination reactions with zinc dust to regenerate the parent alkene.

Geminal dihalides can be prepared from aldehydes or ketones. Their hydrolysis can yield carbonyl compounds, making them useful intermediates in organic synthesis. pediaa.com

The compound (1,3-Dibromopropan-2-yl)cyclopentane does not fit neatly into either category; its bromine atoms are separated by a carbon, representing a 1,3-dihalide. This arrangement allows for distinct reactivity, particularly in the formation of cyclic structures.

| Feature | Geminal Dihalides | Vicinal Dihalides |

| Halogen Position | Both halogens on the same carbon atom. | Halogens on adjacent carbon atoms. pediaa.com |

| Typical Synthesis | Reaction of ketones/aldehydes with phosphorus halides. | Addition of halogens (e.g., Br₂) to alkenes. quora.com |

| Key Reactions | Hydrolysis to form aldehydes or ketones. pediaa.com | Double dehydrohalogenation to form alkynes. libretexts.org |

| Example | 1,1-Dichlorocyclohexane | 1,2-Dibromocyclohexane |

Historical Context and Initial Academic Interest in Alkane-Substituted Dibromopropanes

The study of dibromopropanes has historical significance in organic chemistry. Notably, 1,3-dibromopropane (B121459) was instrumental in the first synthesis of cyclopropane (B1198618) in 1881, a reaction known as the Freund reaction. wikipedia.org This early work highlighted the utility of 1,3-dihalides in forming three-membered rings through intramolecular cyclization with metals like sodium or zinc.

Academic interest in more complex, alkane-substituted dibromopropanes stems from the desire to create more elaborate molecular scaffolds. By attaching alkyl or cycloalkyl groups to the dibromopropane (B1216051) backbone, chemists can introduce specific steric and electronic properties into the target molecules. These substitutions influence the rates and outcomes of cyclization and substitution reactions, providing a pathway to a diverse range of carbocyclic and heterocyclic systems.

The Significance of this compound as a Multifunctional Building Block

A multifunctional building block is a molecule that contains multiple reactive sites, allowing it to be used in the modular and efficient construction of more complex compounds. this compound is a prime example of such a scaffold due to its distinct structural features:

Two Reactive Bromine Atoms: Bromine is an excellent leaving group, making the two C-Br bonds susceptible to nucleophilic substitution and elimination reactions. The 1,3-relationship of these bromides is ideal for forming three-membered rings via intramolecular reactions or for acting as a three-carbon electrophilic unit in reactions with dinucleophiles to form larger rings.

Cyclopentyl Group: The cyclopentane (B165970) ring provides a defined steric bulk and lipophilicity. This group can influence the stereochemical outcome of reactions at the propyl chain and becomes an integral part of the final product's architecture.

This combination of features makes this compound a versatile precursor for synthesizing a variety of complex organic structures, potentially including novel carbocycles and heterocyclic systems relevant to medicinal chemistry and materials science. nih.gov

Foundational Concepts for Research on Halogenated Cycloalkanes

Research into halogenated cycloalkanes is built on fundamental principles of structure and reactivity. studysmarter.co.uk The halogenation of cycloalkanes typically proceeds via a free-radical substitution mechanism, often initiated by UV light. libretexts.org However, the reactivity can be influenced by the specific halogen and the structure of the cycloalkane. masterorganicchemistry.com

Key concepts include:

Ring Strain: Smaller rings like cyclopropane exhibit significant ring strain, which allows them to undergo addition reactions where the ring opens. libretexts.org For example, cyclopropane reacts with bromine in the dark to form 1,3-dibromopropane. libretexts.org Cyclopentane has much less ring strain and generally reacts like acyclic alkanes, primarily through substitution. msu.edu

Stereochemistry: The rigid structure of cycloalkanes can lead to stereoisomeric products upon halogenation. The approach of the halogen radical and the stability of the resulting cycloalkyl radical intermediate determine the stereochemical outcome.

Reactivity of Halogens: The bond strength of the carbon-halogen bond decreases down the group (C-F > C-Cl > C-Br > C-I). studymind.co.uk This trend means that bromoalkanes and iodoalkanes are generally more reactive in substitution and elimination reactions than their chloro- and fluoro- counterparts, making brominated compounds like this compound highly useful synthetic intermediates.

Scope and Objectives of Scholarly Investigation into this compound

While specific published research on this compound is not extensive, the objectives of investigating such a novel building block can be clearly defined based on its structure and the principles of synthetic chemistry. unica.it

Primary Objectives:

Development of Synthetic Routes: To establish efficient and stereoselective methods for the synthesis of this compound itself.

Exploration of Reactivity: To systematically study its behavior in key organic reactions, such as nucleophilic substitutions (intramolecular and intermolecular), elimination reactions, and organometallic coupling reactions.

Application in Target Synthesis: To utilize it as a key building block in the total synthesis of complex natural products or in the construction of libraries of novel compounds for biological screening. frontiersin.org

Formation of Novel Ring Systems: To investigate its utility as a C3-linker for the synthesis of unique carbocyclic and heterocyclic structures through reactions with various nucleophiles.

The overarching goal is to establish this compound as a valuable and versatile tool in the synthetic chemist's toolbox for the rapid assembly of complex and functionally diverse molecules. nih.gov

Compound Data

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 854915-47-2 bldpharm.com |

| Molecular Formula | C₈H₁₄Br₂ uni.lu |

| Molecular Weight | 270.01 g/mol bldpharm.com |

| Canonical SMILES | C1CCC(C1)C(CBr)CBr uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromopropan-2-ylcyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2/c9-5-8(6-10)7-3-1-2-4-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUCWPJOLVDKPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Pathways for 1,3 Dibromopropan 2 Yl Cyclopentane

Retrosynthetic Disconnections and Precursor Identification for (1,3-Dibromopropan-2-yl)cyclopentane

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections are considered, focusing on the formation of carbon-carbon and carbon-bromine bonds.

Disconnection I: Carbon-Bromine Bonds

The most straightforward disconnection involves the two C-Br bonds. This approach identifies a diol precursor, 2-cyclopentylpropane-1,3-diol (B2620986). The synthesis of the target molecule would then involve the simultaneous conversion of both hydroxyl groups to bromides. This strategy is advantageous as the synthesis of diols is well-established in organic chemistry.

Disconnection II: Carbon-Carbon Bond

An alternative disconnection breaks the bond between the cyclopentyl ring and the propan-2-yl chain. This suggests a carbon-carbon bond formation strategy. One possible set of synthons would be a cyclopentyl nucleophile (e.g., a cyclopentyl Grignard reagent) and a 1,3-dibromopropan-2-one or a related electrophilic three-carbon fragment. This approach allows for the construction of the carbon skeleton as a key step.

Based on these disconnections, the following precursors are identified for the forward synthesis:

From Disconnection I: 2-Cyclopentylpropane-1,3-diol

From Disconnection II: Cyclopentylmagnesium bromide and 1,3-dibromoacetone (B16897) (or a synthetic equivalent).

| Disconnection Strategy | Key Bond Cleavage | Precursor(s) Identified |

| Disconnection I | C-Br Bonds | 2-Cyclopentylpropane-1,3-diol |

| Disconnection II | C-C Bond (Cyclopentyl-Propane) | Cyclopentylmagnesium Bromide, 1,3-Dibromoacetone |

Elucidation of Specific Reaction Pathways for its Formation

Based on the identified precursors, specific reaction pathways can be proposed to synthesize this compound.

Starting from the diol precursor, 2-cyclopentylpropane-1,3-diol, the conversion of the primary hydroxyl groups to bromides can be achieved using various brominating agents. Reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) are commonly employed for this transformation. masterorganicchemistry.comyoutube.comchemistrysteps.comyoutube.com The reaction with PBr3 is generally preferred for primary and secondary alcohols as it proceeds via an SN2 mechanism, which minimizes the likelihood of carbocation rearrangements. masterorganicchemistry.comyoutube.com

The reaction of 2-cyclopentylpropane-1,3-diol with PBr3 would proceed via the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an SN2 fashion. Given that both hydroxyl groups are primary, their reactivity is expected to be similar, leading to the desired 1,3-dibromo product. Regioselectivity is not a significant concern in this step as both functional groups are identical.

Another potential route involves the free-radical bromination of an alkylcyclopentane precursor, such as isopropylcyclopentane. However, this method generally lacks high regioselectivity. pearson.combyjus.com Free-radical bromination is selective for the most stable radical intermediate, which in this case would be the tertiary carbon on the isopropyl group. pearson.com Subsequent bromination would likely occur at other positions, leading to a mixture of products and making this a less desirable synthetic route for obtaining a pure sample of this compound.

The formation of the carbon skeleton can be achieved through the reaction of a cyclopentyl Grignard reagent with an appropriate electrophile. Cyclopentylmagnesium bromide can be prepared from bromocyclopentane (B41573) and magnesium metal in a suitable ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netmit.eduharvard.edugoogle.com

This nucleophilic Grignard reagent can then react with an electrophilic three-carbon synthon. A plausible, though potentially challenging, electrophile is 1,3-dibromoacetone. The Grignard reagent would add to the carbonyl group, and subsequent reduction of the resulting tertiary alcohol would be necessary before another bromination step to replace the hydroxyl group. This multi-step process within the C-C bond formation strategy adds complexity.

A more elegant approach would be the reaction of cyclopentylmagnesium bromide with epichlorohydrin. This reaction would proceed via the opening of the epoxide ring to form 1-chloro-3-cyclopentylpropan-2-ol. The resulting secondary alcohol can then be converted to a bromide using a reagent like PBr3, and the primary chloride can be substituted with bromide, potentially in a subsequent step, to yield the final product.

A plausible multi-step synthesis starting from commercially available cyclopentanone (B42830) is outlined below. This pathway combines both C-C bond formation and bromination strategies.

Scheme 1: Proposed Multi-Step Synthesis

Step 1: Wittig Reaction. Cyclopentanone is reacted with the ylide derived from methyltriphenylphosphonium (B96628) bromide to yield methylenecyclopentane.

Step 2: Hydroboration-Oxidation. Methylenecyclopentane is treated with a borane (B79455) source (e.g., BH3-THF) followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) to produce cyclopentylmethanol.

Step 3: Swern Oxidation. The primary alcohol, cyclopentylmethanol, is oxidized to cyclopentanecarboxaldehyde using Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine).

Step 4: Aldol (B89426) Condensation. Cyclopentanecarboxaldehyde undergoes an aldol condensation with the enolate of acetone (B3395972) to form 4-cyclopentyl-4-hydroxybutan-2-one.

Step 5: Reduction. The ketone in 4-cyclopentyl-4-hydroxybutan-2-one is reduced to a secondary alcohol using a reducing agent like sodium borohydride, yielding 2-cyclopentylbutane-1,3-diol.

Step 6: Bromination. The diol is then treated with excess PBr3 to convert both hydroxyl groups to bromides, affording this compound.

Each intermediate in this proposed synthesis would be characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure before proceeding to the next step.

Optimization of Reaction Parameters for Enhanced Yield and Purity

The choice of solvent can significantly influence the outcome of the key reaction steps.

Grignard Reagent Formation and Reaction: The formation of cyclopentylmagnesium bromide is typically carried out in anhydrous ether solvents such as diethyl ether or THF. researchgate.net These solvents are crucial as they solvate the magnesium ion, stabilizing the Grignard reagent. The use of greener solvents like cyclopentyl methyl ether (CPME) has also been explored for Grignard reactions and could be a viable alternative. nih.govgoogle.com For the subsequent reaction with an electrophile, the solvent polarity can affect the reaction rate.

Bromination Reaction: The bromination of the diol with PBr3 is often performed in a non-polar solvent like diethyl ether or in the absence of a solvent. The choice of solvent can impact the reaction rate and the ease of product isolation. Aprotic solvents are necessary to prevent quenching of the PBr3 reagent.

The following table summarizes the potential solvents and their effects on key reaction types in the proposed synthesis.

| Reaction Type | Solvent(s) | Rationale/Effect on Outcome |

| Grignard Reagent Formation | Diethyl ether, THF, CPME | Solvation of the magnesium ion is essential for reagent stability and formation. Anhydrous conditions are critical. researchgate.netnih.gov |

| SN2 Bromination (with PBr3) | Diethyl ether, Dichloromethane | Aprotic solvents are required to prevent reaction with the brominating agent. Solvent polarity can influence the reaction rate. |

By carefully selecting and optimizing these reaction parameters, the synthesis of this compound can be tailored to maximize the yield and purity of the final product.

Temperature and Pressure Influences on Reaction Kinetics

Without established synthetic routes, there is no experimental data on the influence of temperature and pressure on the reaction kinetics for the formation of this compound. Such studies are contingent on the existence of a viable and reproducible synthetic method, which is not currently available in the scientific literature.

Catalyst Selection and Mechanistic Roles in Synthesis

Similarly, the investigation into catalyst selection and their mechanistic roles proved fruitless. While numerous catalysts are employed in the synthesis of related cyclopentane (B165970) and brominated compounds, no research specifically identifies or discusses catalysts for the synthesis of this compound. The mechanistic pathways are, therefore, entirely unknown.

Development of Stereoselective Synthetic Routes

The development of stereoselective synthetic routes is a critical aspect of modern organic chemistry, aiming to control the three-dimensional arrangement of atoms in a molecule. For this compound, which contains chiral centers, stereoselective synthesis would be of significant interest. However, the absence of any synthetic methods for this compound means that no stereoselective variants have been developed or reported.

Comparative Analysis of Different Synthetic Protocols

A comparative analysis of different synthetic protocols requires the existence of multiple, documented methods for producing a compound. As no synthetic protocols for this compound have been published, a comparative analysis is not possible.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to a synthetic process is a vital consideration for minimizing environmental impact and promoting sustainability. These principles include the use of renewable feedstocks, atom economy, and the reduction of hazardous waste. quora.comorganic-chemistry.orgacs.org The evaluation of these principles in the context of synthesizing this compound cannot be performed due to the lack of an established synthesis.

Reactivity and Intramolecular/intermolecular Reaction Mechanisms of 1,3 Dibromopropan 2 Yl Cyclopentane

Nucleophilic Substitution Reactions of (1,3-Dibromopropan-2-yl)cyclopentane

Nucleophilic substitution reactions involve the replacement of one of the bromine atoms (a leaving group) by a nucleophile. ucsb.edu The reaction can proceed through different pathways, primarily distinguished by their molecularity and stereochemical outcomes.

Monosubstitution and Disubstitution Pathways

The presence of two bromine atoms in this compound allows for both monosubstitution and disubstitution reactions. The extent to which the reaction proceeds to a monosubstituted or disubstituted product can be controlled by the stoichiometry of the nucleophile. Using one equivalent of the nucleophile will favor monosubstitution, while an excess of the nucleophile will promote disubstitution.

The initial monosubstitution can occur at either of the two bromine-bearing carbon atoms. Subsequent disubstitution will then take place at the remaining carbon-bromine bond. The relative rates of the first and second substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Investigation of SN1, SN2, and SN2' Reaction Mechanisms

The primary mechanisms for nucleophilic substitution are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) reactions. byjus.comunacademy.com

The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.org This mechanism is favored by strong nucleophiles and polar aprotic solvents. For this compound, the carbon atoms attached to the bromine are secondary, which can undergo SN2 reactions, although they are slower than for primary halides due to steric hindrance from the cyclopentyl group and the rest of the propyl chain.

The SN1 reaction is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. byjus.com This mechanism is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. byjus.com The secondary carbocation that would form from this compound is relatively stable, making the SN1 pathway plausible under appropriate conditions.

The SN2' reaction (substitution nucleophilic bimolecular with allylic rearrangement) is not applicable to this molecule as it lacks an allylic system.

The competition between SN1 and SN2 pathways for this compound is influenced by several factors as detailed in the subsequent sections.

Effects of Nucleophile Nature and Stereochemical Inversion/Retention

The nature of the nucleophile plays a critical role in determining the reaction mechanism.

Strong nucleophiles (e.g., hydroxide (B78521), alkoxides, cyanide) favor the SN2 mechanism. chemguide.co.ukchemguide.co.uk

Weak nucleophiles (e.g., water, alcohols) favor the SN1 mechanism. unacademy.com

In an SN2 reaction , the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. organic-chemistry.org If the starting material is chiral, the product will have the opposite configuration.

In an SN1 reaction , the intermediate carbocation is planar, allowing the nucleophile to attack from either face. organic-chemistry.org This leads to a mixture of retention and inversion of stereochemistry , often resulting in a racemic or near-racemic mixture if the starting material was chiral.

| Nucleophile | Mechanism | Stereochemical Outcome |

| Strong (e.g., CN⁻) | SN2 | Inversion |

| Weak (e.g., H₂O) | SN1 | Racemization (Inversion + Retention) |

Elimination Reactions Leading to Unsaturated Cyclopentane (B165970) Derivatives

In addition to substitution, this compound can undergo elimination reactions, where a proton and a bromide ion are removed from adjacent carbon atoms to form an alkene. These reactions are often in competition with substitution reactions and are favored by high temperatures and the use of strong, bulky bases.

E1, E2, and E1cB Mechanistic Studies

The main elimination mechanisms are E1 (elimination unimolecular) and E2 (elimination bimolecular).

The E2 reaction is a one-step, concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. libretexts.org This mechanism is favored by strong, bulky bases and requires a specific anti-periplanar geometry between the proton being removed and the leaving group. youtube.com

The E1 reaction is a two-step process that begins with the formation of a carbocation intermediate, the same intermediate as in the SN1 reaction. saskoer.ca In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. saskoer.ca This mechanism is favored by weak bases and polar protic solvents.

The E1cB (Elimination Unimolecular Conjugate Base) mechanism is a two-step process that occurs when the proton being removed is particularly acidic and the leaving group is poor. This is less likely for this compound as bromide is a good leaving group.

For this compound, elimination can lead to the formation of various unsaturated products, with the regioselectivity being an important consideration. According to Zaitsev's rule , the major product of an elimination reaction is typically the more substituted (and therefore more stable) alkene. libretexts.org However, the use of a sterically hindered base can favor the formation of the less substituted alkene, known as the Hofmann product .

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base Strength | Weak base | Strong base |

| Solvent | Polar protic | Aprotic or protic |

| Intermediate | Carbocation | None (concerted) |

| Regioselectivity | Zaitsev's rule | Zaitsev's or Hofmann's rule |

Regioselectivity (Saytzeff vs. Hofmann) and Stereoselectivity in Elimination

Elimination reactions of this compound, typically induced by a base, involve the removal of a hydrogen atom and a bromine atom to form an alkene. The regiochemical and stereochemical outcomes of these reactions are influenced by several factors, including the nature of the base, the solvent, and the steric environment of the substrate.

Regioselectivity: Saytzeff vs. Hofmann Elimination

Two primary regiochemical outcomes are possible in the elimination reactions of alkyl halides: the formation of the more substituted alkene (Saytzeff's rule) or the less substituted alkene (Hofmann's rule). edurev.ingeeksforgeeks.org Saytzeff's rule predicts the formation of the most stable alkene, which is generally the most substituted one. geeksforgeeks.org Conversely, the Hofmann rule predicts that the major product will be the less substituted, and typically less stable, alkene. masterorganicchemistry.com This outcome is often favored when using a sterically hindered (bulky) base or when the leaving group is large and charged. libretexts.org

In the case of this compound, the structure presents different types of β-hydrogens that can be abstracted by a base. Abstraction of a proton from the cyclopentyl ring would lead to a more substituted alkene (a Saytzeff product), while abstraction of a proton from the terminal methyl group of the propane (B168953) chain would result in a less substituted alkene (a Hofmann product).

The choice of base is critical in determining the major product. A small, strong base like sodium ethoxide would likely favor the thermodynamically more stable Saytseff product. In contrast, a bulky base such as potassium tert-butoxide would experience steric hindrance when approaching the more sterically hindered proton on the cyclopentyl ring, thus favoring the abstraction of the more accessible proton from the methyl group, leading to the Hofmann product.

| Base | Predicted Major Product | Rationale |

| Small, strong base (e.g., Sodium Ethoxide) | More substituted alkene (Saytzeff product) | The base can access the more sterically hindered β-hydrogen, leading to the thermodynamically more stable product. |

| Bulky, strong base (e.g., Potassium tert-Butoxide) | Less substituted alkene (Hofmann product) | Steric hindrance directs the base to the more accessible β-hydrogen on the terminal methyl group. |

Stereoselectivity in Elimination

The stereoselectivity of elimination reactions, particularly E2 reactions, is governed by the requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group. This geometric constraint dictates the stereochemistry of the resulting alkene. For this compound, the conformational rigidity of the cyclopentyl ring and the rotational freedom around the C-C bonds of the propane chain will influence which protons can achieve an anti-periplanar orientation with the bromine atoms. This can lead to the preferential formation of one stereoisomer (E or Z) over the other.

Competing Substitution and Elimination Pathways

Alkyl halides can undergo both substitution (S\N1 and S\N2) and elimination (E1 and E2) reactions, and these pathways often compete. masterorganicchemistry.comyoutube.com The outcome of the reaction of this compound with a nucleophile/base is dependent on several factors:

Nature of the Nucleophile/Base: Strong, non-bulky nucleophiles that are weak bases favor substitution reactions. Strong, bulky bases favor elimination.

Structure of the Substrate: The bromine atoms in this compound are on secondary carbons, which can undergo both substitution and elimination. Steric hindrance around the reaction centers, provided by the cyclopentyl group, can disfavor S\N2 reactions and promote elimination.

Reaction Conditions: Higher temperatures generally favor elimination over substitution. The polarity of the solvent also plays a role, with polar protic solvents favoring S\N1 and E1 pathways, while polar aprotic solvents favor S\N2 and E2 pathways.

Given that this compound has two leaving groups, a variety of products can be formed, including mono- and di-substitution products, as well as mono- and di-elimination products. Intramolecular reactions are also a possibility, especially if a nucleophilic center is generated within the molecule.

Organometallic Transformations Involving this compound

The carbon-bromine bonds in this compound can be converted into carbon-metal bonds, opening up a wide range of synthetic possibilities through the formation of organometallic reagents.

Formation and Reactivity of Grignard Reagents and Organolithium Intermediates

Grignard Reagents:

The reaction of this compound with magnesium metal in an ether solvent would be expected to form a Grignard reagent. wikipedia.orglibretexts.org Due to the presence of two bromine atoms, the formation of a di-Grignard reagent is possible. The formation of a 1,3-di-Grignard reagent from 1,3-dibromocyclopentane has been reported, suggesting that the analogous reaction with this compound is feasible. researchgate.net

The resulting di-Grignard reagent could undergo intramolecular reactions. For instance, intramolecular nucleophilic attack could lead to the formation of a cyclobutane (B1203170) ring, although the stability of such a strained ring would be a consideration. The stability of the di-Grignard reagent itself is also a factor, as 1,3-di-Grignard reagents can be unstable and decompose. researchgate.net

Organolithium Intermediates:

Similarly, treatment of this compound with an alkyllithium reagent (e.g., n-butyllithium) or with lithium metal can lead to the formation of organolithium intermediates. wikipedia.orgmasterorganicchemistry.com These reagents are generally more reactive than their Grignard counterparts. The formation of a dilithiated species could also occur, which could then participate in intramolecular reactions to form cyclic products.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. youtube.com The bromine atoms in this compound can serve as coupling sites in these reactions.

Suzuki Coupling: In a Suzuki coupling, an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst and a base. This compound could potentially undergo a double Suzuki coupling if reacted with two equivalents of an organoboron reagent.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. A double Heck reaction could also be envisioned with this compound, leading to the formation of a more complex, unsaturated molecule.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide. Similar to the Suzuki and Heck reactions, a double Sonogashira coupling could be performed on this compound.

The success of these double cross-coupling reactions would depend on controlling the reactivity to avoid a mixture of mono- and di-coupled products. Intramolecular palladium-catalyzed reactions could also be a possibility if a suitable coupling partner is present within the same molecule.

Other Transition Metal-Mediated Reactions

Other transition metals, such as nickel and copper, can also catalyze cross-coupling reactions and may offer different reactivity profiles compared to palladium. For instance, nickel catalysts are often used for coupling with less reactive electrophiles. Copper-catalyzed reactions are also common, particularly for the formation of carbon-heteroatom bonds.

An intramolecular Wurtz reaction, using sodium metal, is another possibility for 1,3-dihalides, which can lead to the formation of cyclobutane derivatives. youtube.comwikipedia.org

Radical Reactions and Reductive Debromination of this compound

The carbon-bromine bonds in this compound can also undergo homolytic cleavage to generate radical intermediates. libretexts.org

Radical Cyclization:

If a radical is generated at one of the brominated carbons, it could potentially undergo an intramolecular cyclization if there is a suitable radical acceptor, such as a double or triple bond, within the molecule. This would be a powerful method for the construction of new ring systems.

Reductive Debromination:

Reductive debromination involves the removal of one or both bromine atoms and their replacement with hydrogen atoms. This can be achieved using various reducing agents, such as tributyltin hydride (Bu\3SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org This reaction proceeds via a radical chain mechanism. The stepwise reduction of this compound could lead to the formation of (1-bromopropan-2-yl)cyclopentane (B2743466) and subsequently 2-cyclopentylpropane. Other reducing agents, such as zinc dust in acetic acid, can also effect the debromination of vicinal dibromides, and similar conditions might be applicable to 1,3-dibromides. nih.gov

Cyclization Reactions and Annulation via Intramolecular Processes

Intramolecular reactions of dihaloalkanes are a cornerstone of synthetic chemistry, often employed for the construction of cyclic and bicyclic frameworks. In the theoretical case of this compound, the presence of two bromine atoms, which are excellent leaving groups, on a flexible propyl chain attached to a cyclopentane ring suggests the potential for intramolecular cyclization.

Such reactions would likely be initiated by a strong base or a reducing agent. For instance, treatment with a strong, non-nucleophilic base could promote an intramolecular Williamson ether synthesis if a hydroxyl group were present elsewhere on the molecule, or an intramolecular version of a Wurtz-type coupling using a metal like sodium or zinc could lead to the formation of a bicyclic system.

The annulation, or ring-forming, potential of this molecule is significant. Depending on the reaction conditions, the formation of a new five- or six-membered ring fused to the original cyclopentane ring could be envisioned. For example, conversion of the dibromide to a di-Grignard reagent followed by reaction with an appropriate electrophile could pave the way for constructing complex bicyclic structures.

However, without experimental data, the feasibility of these pathways, potential side reactions such as elimination, and the optimal conditions to achieve cyclization remain purely hypothetical.

Stereochemical Control and Diastereoselectivity in Reactions of this compound

The this compound molecule possesses multiple stereocenters, including the carbon atom of the cyclopentane ring to which the propan-2-yl group is attached, and the C2 carbon of the propane chain. This inherent chirality implies that its reactions could exhibit stereoselectivity and diastereoselectivity.

The stereochemical outcome of any intramolecular cyclization would be heavily influenced by the relative stereochemistry of the starting material and the transition state geometry of the ring-closing step. For instance, the formation of cis- or trans-fused bicyclic systems would depend on the conformational preferences of the cyclopentane ring and the propyl chain, which would dictate the proximity of the reacting centers.

In intermolecular reactions, the stereocenters of this compound could direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. The steric bulk of the cyclopentyl group and the bromine atoms would play a crucial role in shielding certain faces of the molecule, thereby influencing the stereochemical course of the reaction.

Unfortunately, the absence of any published experimental work on this compound means that discussions of stereochemical control and diastereoselectivity are limited to general principles of stereochemistry rather than concrete findings.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 1,3 Dibromopropan 2 Yl Cyclopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (1,3-Dibromopropan-2-yl)cyclopentane. Through a combination of one-dimensional and two-dimensional techniques, a complete picture of the molecule's atomic connectivity, constitution, and relative stereochemistry can be assembled.

¹H NMR and ¹³C NMR Chemical Shift and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom within the molecule. Due to the presence of a stereocenter at the C2 position of the propane (B168953) chain and the attachment to the cyclopentyl ring, the molecule is chiral, rendering protons and carbons that might appear equivalent in a simpler structure chemically distinct (diastereotopic).

¹H NMR Spectroscopy: The proton spectrum is expected to be complex, with significant signal overlap, particularly in the region corresponding to the cyclopentane (B165970) ring protons. The protons on the dibromopropyl chain would present more distinct signals. The methine proton (CH at C2') would likely appear as a multiplet due to coupling with the adjacent diastereotopic methylene (B1212753) protons (CH₂ at C1' and C3') and the methine proton of the cyclopentyl ring (CH at C1). The methylene protons attached to the bromine atoms (CH₂Br) are diastereotopic and would appear as two separate multiplets, each coupling with the C2' proton and geminally to each other.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule, confirming its asymmetric nature. The carbons bonded to the electron-withdrawing bromine atoms (C1' and C3') would be significantly downfield shifted compared to typical sp³ hybridized carbons. The carbon of the cyclopentane ring directly attached to the side chain (C1) would also be shifted downfield relative to the other ring carbons.

The following tables present predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) and coupling constants (J) in Hertz (Hz). These values are estimates based on substituent effects and data from analogous structures like bromocyclopentane (B41573) and 1,3-dibromopropane (B121459). chemicalbook.comnih.govspectrabase.comnist.gov

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, representative values)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Cyclopentyl CH (C1-H) | 2.1 - 2.3 | m | - |

| Cyclopentyl CH₂ (C2,5-H) | 1.5 - 1.9 | m | - |

| Cyclopentyl CH₂ (C3,4-H) | 1.2 - 1.6 | m | - |

| Propyl CH (C2'-H) | 2.4 - 2.6 | m | - |

| Propyl CH₂Br (C1',3'-H) | 3.6 - 3.9 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, representative values)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cyclopentyl CH (C1) | ~45 - 50 |

| Cyclopentyl CH₂ (C2, C5) | ~30 - 35 |

| Cyclopentyl CH₂ (C3, C4) | ~25 - 28 |

| Propyl CH (C2') | ~50 - 55 |

| Propyl CH₂Br (C1', C3') | ~38 - 43 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR experiments are critical for deciphering the complex, overlapping signals in the 1D spectra and establishing the complete molecular structure. sdsu.eduslideshare.netwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would be used to trace the connectivity within the cyclopentane ring by correlating adjacent CH and CH₂ groups. Crucially, it would also show correlations between the C2'-H proton of the propyl chain and the protons of the two CH₂Br groups, as well as the C1-H proton of the cyclopentyl ring, confirming the attachment point.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹JCH). wikipedia.org It allows for the unambiguous assignment of each carbon signal based on the more easily distinguished proton signals. For example, the proton signals in the 3.6-3.9 ppm range would correlate with the carbon signals around 38-43 ppm, confirming their assignment as the CH₂Br groups.

A correlation from the C1-H proton of the cyclopentyl ring to the C2' carbon of the propyl chain, and vice versa.

Correlations from the C1',3'-H protons to the C2' carbon.

Correlations from the C2'-H proton to the C1', C3', and C1 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. wikipedia.org NOESY is essential for determining the relative stereochemistry and preferred conformation of the molecule. For instance, NOE correlations between specific protons on the cyclopentane ring and protons on the dibromopropyl side chain would help define the spatial orientation of the substituent relative to the ring.

Table 3: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei (Proton → Nucleus) | Information Gained |

| COSY | C1-H ↔ C2,5-H₂ | Connectivity within cyclopentane ring |

| C2'-H ↔ C1',3'-H₂ | Connectivity within propyl chain | |

| C1-H ↔ C2'-H | Link between ring and chain | |

| HSQC | C1-H ↔ C1 | Direct C-H attachments |

| C1',3'-H₂ ↔ C1', C3' | Direct C-H attachments | |

| HMBC | C1',3'-H₂ → C2' | 2-bond C-H correlation |

| C1-H → C2', C2, C5 | 2 & 3-bond C-H correlations | |

| C2'-H → C1 | 2-bond C-H correlation | |

| NOESY | C1-H ↔ C1',3'-H₂ (specific protons) | Spatial proximity and relative stereochemistry |

Dynamic NMR Studies for Conformational Exchange

The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most notably the "envelope" and "twist" forms. acs.org Furthermore, there is rotational freedom around the C1-C2' single bond. These conformational changes can occur on the NMR timescale. copernicus.org

Dynamic NMR studies, involving the acquisition of NMR spectra at different temperatures (Variable Temperature NMR), can provide insight into these processes. nih.gov At low temperatures, the rate of conformational exchange may slow down sufficiently for distinct signals from protons in different conformational environments to be observed. As the temperature is raised, these signals would broaden, coalesce, and eventually sharpen into a time-averaged signal. Analysis of these line-shape changes can be used to determine the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for processes like ring pseudorotation and side-chain rotation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. rsc.orgnih.gov

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Pattern Analysis

The method of ionization significantly influences the resulting mass spectrum.

Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. youtube.com The molecular ion (M•+) peak for this compound might be weak or absent. Common fragmentation pathways for alkyl halides include:

Loss of a bromine radical: [M - Br]⁺, leading to a prominent peak at m/z 189/191.

Alpha-cleavage: Cleavage of the C-C bond adjacent to a bromine atom.

Loss of the cyclopentyl group: Formation of a [C₅H₉]⁺ fragment (m/z 69).

Loss of the dibromopropyl group: Formation of a [C₈H₁₄Br₂ - C₃H₅Br₂]⁺ fragment, also at m/z 69 (cyclopentyl cation).

Cleavage resulting in a bromocyclopentane fragment ion. nist.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or adducts with ions like sodium ([M+Na]⁺) with minimal fragmentation. nih.gov To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), resulting in predictable fragment ions, often through the loss of neutral molecules like HBr.

Table 4: Plausible Mass Fragments for this compound (C₈H₁₄Br₂) in EI-MS

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Notes |

| 268/270/272 | [C₈H₁₄Br₂]•+ | Molecular Ion (M•+) |

| 189/191 | [C₈H₁₄Br]⁺ | Loss of a Br• radical |

| 149/151 | [C₅H₉Br]•+ | Bromocyclopentane fragment |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 41 | [C₃H₅]⁺ | Allyl/Cyclopropyl (B3062369) cation |

Accurate Mass Measurement and Isotopic Abundance Verification

A key strength of HRMS is its ability to measure m/z values to three or four decimal places, allowing for the confident determination of a compound's elemental composition. ufl.eduucdavis.edu

Accurate Mass Measurement: The calculated monoisotopic mass of this compound (C₈H₁₄⁷⁹Br₂) is 267.9462 Da. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this mass with an accuracy of better than 5 ppm. This high precision allows for the differentiation of C₈H₁₄Br₂ from other potential formulas that might have the same nominal mass.

Isotopic Abundance: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). The presence of two bromine atoms in the molecule results in a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. This pattern consists of three peaks:

M: Contains two ⁷⁹Br atoms.

M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

M+4: Contains two ⁸¹Br atoms. The theoretical intensity ratio of these peaks is approximately 1:2:1. Observing this distinct pattern is compelling evidence for the presence of two bromine atoms in the molecule or fragment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and for obtaining a unique "fingerprint" of a molecule.

Infrared (IR) Spectroscopy The IR spectrum of this compound is predicted to be dominated by vibrations associated with its alkyl framework and the carbon-bromine bonds. The primary absorption bands expected are:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the C-H bonds within the cyclopentane ring and the propyl chain. docbrown.info

CH₂ Bending (Scissoring): A distinct peak around 1450-1470 cm⁻¹ arising from the bending vibrations of the methylene groups in the structure. docbrown.info

C-Br Stretching: The most characteristic peaks for functional group identification will be the C-Br stretching vibrations. For alkyl bromides, these typically appear in the low-frequency "fingerprint" region, between 690 cm⁻¹ and 515 cm⁻¹. The presence of two C-Br bonds may lead to symmetric and asymmetric stretching modes, resulting in one or two distinct bands in this region.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. physicsopenlab.orgnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be useful for:

C-C Backbone and Ring Vibrations: The cyclopentane ring and propyl chain C-C bond stretches would produce signals in the 800-1200 cm⁻¹ range.

Symmetric C-Br Stretching: The symmetric stretch of the two C-Br bonds is expected to be strong in the Raman spectrum, likely appearing in the 500-700 cm⁻¹ range.

Br-Br Stretching of Intercalated Bromine: In some brominated samples, a peak around 244 cm⁻¹ may be observed, which is assigned to the Br-Br stretching of intercalated bromine molecules. researchgate.net

| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) | From cyclopentane and propyl groups. |

| CH₂ Bend (Scissoring) | ~1460 (Medium) | ~1460 (Weak-Medium) | Characteristic of methylene groups. |

| C-C Stretch | (Weak, in fingerprint) | 800 - 1200 (Medium) | More prominent in Raman spectra. |

| C-Br Stretch | 515 - 690 (Medium-Strong) | 500 - 700 (Strong) | Key bands for functional group confirmation. May show multiple peaks. |

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatography is indispensable for assessing the purity of this compound and for separating its potential stereoisomers.

Given its predicted molecular weight and structure, the compound is expected to be sufficiently volatile for gas chromatography.

Gas Chromatography (GC) GC is an ideal technique for assessing the purity of the compound. quora.com

Columns: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane (DB-5 type) or a cyanopropylphenyl polysiloxane (DB-624 type) stationary phase, would be suitable for separation.

Detectors: A Flame Ionization Detector (FID) would provide a robust quantitative response. For higher sensitivity and selectivity towards halogenated compounds, an Electron Capture Detector (ECD) would be superior.

Analysis: Purity is determined by the relative peak area of the main component compared to any impurities. GC can also potentially separate diastereomers of the compound.

GC-Mass Spectrometry (GC-MS) Coupling GC with a mass spectrometer provides powerful identification capabilities based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern. ufl.edulibretexts.org

Molecular Ion Peak: Due to the two bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), the molecular ion ([M]⁺) will appear as a characteristic triplet pattern at m/z 268, 270, and 272, with relative intensities of approximately 1:2:1.

Key Fragments: Electron ionization would lead to predictable fragmentation pathways. The major expected fragments include the loss of a bromine atom ([M-Br]⁺), resulting in a doublet at m/z 189/191, and the loss of the cyclopentyl group. The fragmentation of the cyclopentane ring itself often results in a base peak at m/z 42, corresponding to the loss of an ethene molecule from the ring fragment. docbrown.info

| m/z (Mass/Charge) | Predicted Fragment Ion | Significance |

|---|---|---|

| 268, 270, 272 | [C₈H₁₄Br₂]⁺ | Molecular Ion (M⁺) triplet, confirms presence of two Br atoms. |

| 189, 191 | [C₈H₁₄Br]⁺ | Loss of one bromine atom ([M-Br]⁺). |

| 109 | [C₈H₁₃]⁺ | Loss of two bromine atoms ([M-2Br]⁺). |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation. |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment from propyl chains. |

For non-volatile impurities or for preparative-scale purification, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Mode: Reversed-phase HPLC is the most probable mode for separating this non-polar compound. rsc.org

Stationary Phase: A hydrophobic stationary phase, such as C18 or C8 bonded silica, would be effective.

Mobile Phase: A mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used as the eluent. An isocratic elution would likely be sufficient for purity analysis.

Detection: As the molecule lacks a strong chromophore, a Universal Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector would be suitable. UV detection at low wavelengths (~200-210 nm) may also be possible.

The structure of this compound contains at least one chiral center (at C2 of the propyl chain), meaning it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample. wikipedia.orgsygnaturediscovery.com

Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient, diastereomeric complexes that have different energies and stabilities.

Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are highly effective for a wide range of chiral compounds, including halogenated molecules, and would be a primary choice for method development. researchgate.net

Mobile Phases: The separation can be performed in either normal-phase (e.g., hexane/isopropanol) or reversed-phase modes, depending on the specific CSP and analyte.

Enantiomeric Excess (ee) Calculation: The % ee is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the formula: % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100%

| Parameter | Hypothetical Value/Condition |

|---|---|

| Chiral Stationary Phase | Immobilized Amylose or Cellulose derivative |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if crystalline)

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.orgnumberanalytics.com

Applicability: This technique is contingent upon the ability to grow a high-quality single crystal of the compound. While many simple alkyl halides are liquids at room temperature, this compound may be a crystalline solid, or it might be crystallized at low temperatures. nih.gov

Information Obtained: A successful crystallographic analysis provides a wealth of structural data with high precision. nih.govnih.govlibretexts.org This includes:

Connectivity: Unambiguous confirmation of the atomic connections.

Bond Parameters: Precise measurements of all bond lengths and angles.

Conformation: The exact spatial arrangement (conformation) of the cyclopentane ring and the dibromopropyl substituent in the solid state.

Absolute Stereochemistry: For a crystal grown from a single enantiomer, the analysis can definitively determine the R/S configuration of the chiral centers, which is crucial for stereospecific synthesis and applications.

Computational and Theoretical Investigations of 1,3 Dibromopropan 2 Yl Cyclopentane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These methods provide a detailed picture of electron distribution and bonding, which are crucial for understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com For (1,3-Dibromopropan-2-yl)cyclopentane, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G**), would be used to determine the shapes and energies of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Electron density mapping would reveal the distribution of electrons within the molecule. In this compound, a higher electron density would be expected around the electronegative bromine atoms, leading to partial negative charges on these atoms and partial positive charges on the adjacent carbon atoms. This charge distribution is critical in predicting the molecule's behavior in polar environments and its susceptibility to nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.1 D |

Note: The values presented in this table are illustrative and based on typical results for similar halogenated alkanes. They are intended to represent the type of data obtained from DFT calculations.

Ab Initio Methods for High-Accuracy Energy and Structure Predictions

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and geometries, though they are computationally more demanding than DFT.

For this compound, high-level ab initio calculations would be employed to obtain a precise three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for validating the geometries obtained from less computationally expensive methods like DFT and for providing a benchmark for theoretical studies. The high accuracy of these methods also allows for reliable predictions of the molecule's thermodynamic properties, such as its heat of formation.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the cyclopentane (B165970) ring and the rotational freedom of the dibromopropyl substituent mean that this compound can exist in various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for a complete picture of the molecule's behavior.

Identification of Stable Conformers and Rotational Barriers

The cyclopentane ring is known to adopt non-planar conformations to relieve torsional strain, with the "envelope" and "half-chair" being the most common. maricopa.eduscribd.com The attachment of the bulky (1,3-dibromopropan-2-yl) group will influence the preferred conformation of the ring. Furthermore, rotation around the C-C single bonds of the propan-2-yl chain will lead to different rotational isomers (rotamers).

A systematic conformational search, employing methods like molecular mechanics or semi-empirical methods followed by DFT optimization, would be necessary to identify the various stable conformers. The relative energies of these conformers would be calculated to determine the most stable arrangement at a given temperature. The energy barriers for rotation around the key single bonds would also be determined, providing insight into the flexibility of the molecule.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Ring Conformation | Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope | Anti-Anti | 0.00 |

| 2 | Half-Chair | Anti-Gauche | 0.85 |

| 3 | Envelope | Gauche-Gauche | 1.52 |

Note: This table presents a hypothetical scenario to illustrate the expected outcomes of a conformational analysis. The labels "Anti" and "Gauche" refer to the relative positions of the bromine atoms along the propan-2-yl chain.

Cyclopentane Ring Dynamics and Pseudo-Rotation Pathways

The cyclopentane ring is not static but undergoes a dynamic process called pseudorotation, where the pucker of the ring moves around the ring without a significant energy barrier. scribd.com This process allows the envelope and half-chair conformations to interconvert rapidly. The presence of the large substituent in this compound would be expected to influence the potential energy surface of this pseudorotation, potentially creating preferential puckering positions and higher barriers to interconversion compared to unsubstituted cyclopentane.

Computational studies would map out the potential energy surface for the pseudorotation pathway, identifying the transition states connecting the various envelope and half-chair forms. This would provide a detailed understanding of the dynamic behavior of the cyclopentane ring in this substituted system.

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory is a theoretical framework used to understand and predict the rates of chemical reactions. By identifying the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy for the reaction can be determined, which is a key factor in the reaction rate.

For this compound, a potential reaction of interest would be an intramolecular cyclization via an SN2 mechanism, where one of the bromine atoms is displaced by a carbanion formed elsewhere in the molecule, leading to a bicyclic product. Computational chemistry could be used to model this reaction pathway.

The process would involve:

Identifying the reactant and product structures.

Locating the transition state structure connecting the reactant and product.

Frequency calculations would be performed to confirm that the located stationary points are indeed minima (reactants and products) or a first-order saddle point (transition state). These calculations would provide valuable insights into the feasibility and kinetics of potential reactions involving this compound.

Locating and Characterizing Transition States for Key Reactions

In the theoretical study of chemical reactions, locating the transition state (TS) is of paramount importance as it represents the highest energy point along the reaction coordinate, the saddle point on the potential energy surface. The structure of the transition state determines the feasibility and stereochemical outcome of a reaction. For a molecule like this compound, key reactions could include nucleophilic substitution of the bromine atoms or elimination reactions to form alkenes.

Computational methods, such as density functional theory (DFT) or ab initio methods, are employed to locate these transition states. This is an optimization procedure where the goal is to find a stationary point on the potential energy surface with one and only one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of the atoms as they traverse the energy barrier from reactants to products.

For instance, in a hypothetical intramolecular cyclization of this compound to form a bicyclic product, computational calculations would be used to model the geometry of the transition state, including the bond-breaking and bond-forming distances and angles. The characterization of this transition state would involve a frequency calculation to confirm the presence of a single imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Pathways Analysis

Once a transition state has been located and characterized, it is crucial to confirm that it indeed connects the desired reactants and products. This is achieved through an Intrinsic Reaction Coordinate (IRC) analysis. rowansci.comrowansci.comq-chem.comscm.com An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, tracing the minimum energy path on the potential energy surface. rowansci.comrowansci.comq-chem.comscm.com

The IRC pathway provides a detailed picture of the geometric changes that occur during the reaction. For a given reaction of this compound, the IRC analysis would start from the optimized geometry of the transition state. The calculation would then proceed in small steps along the reaction coordinate, optimizing the geometry at each step, until the energy minima corresponding to the reactants and products are reached. This confirms the connectivity of the transition state and provides valuable insights into the reaction mechanism.

Visualizing the IRC path can reveal, for example, whether a reaction is concerted (bond breaking and forming occur simultaneously) or stepwise.

Calculation of Activation Energies and Kinetic Parameters

The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. It is defined as the energy difference between the transition state and the reactants. Quantum chemical calculations can provide accurate estimates of the energies of reactants, transition states, and products.

The activation energy for a reaction involving this compound can be calculated by subtracting the total electronic energy of the reactant(s) from the total electronic energy of the transition state. It is common to include zero-point vibrational energy (ZPVE) corrections to obtain a more accurate value for the activation enthalpy at 0 K. Further corrections can be made to calculate the activation Gibbs free energy at a specific temperature, which also accounts for thermal and entropic contributions.

From the calculated activation energy, kinetic parameters such as the rate constant (k) can be estimated using theories like the Transition State Theory (TST). The Arrhenius equation, k = A * exp(-Ea/RT), relates the rate constant to the activation energy, where A is the pre-exponential factor, R is the gas constant, and T is the temperature.

Below is a hypothetical data table illustrating the kind of information that could be obtained from such calculations for a proposed reaction of this compound.

| Reaction Pathway | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |

| SN2 Substitution | -2578.12345 | -2578.08765 | 22.47 |

| E2 Elimination | -2578.12345 | -2578.07654 | 29.44 |

Note: The energy values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules and reaction pathways in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations are a powerful computational method to study the behavior of molecules in a condensed phase, such as in a solvent. mdpi.comnih.govmdpi.com

In an MD simulation, the motion of every atom in the system (the solute, this compound, and the surrounding solvent molecules) is calculated over time by solving Newton's equations of motion. mdpi.com This provides a dynamic picture of the system, allowing for the investigation of solvent effects on the conformation of the molecule and on the energetics of a reaction.

For this compound, MD simulations could be used to:

Study the preferred conformation of the molecule in different solvents.

Investigate the structure of the solvent shell around the solute molecule.

Calculate the free energy profile of a reaction in solution, providing a more realistic activation energy that includes the influence of the solvent.

Explore intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the solute and solvent molecules, or between multiple solute molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can also be used to predict various spectroscopic properties of a molecule. This is particularly useful for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra. For this compound, several types of spectroscopic parameters can be calculated:

NMR Spectroscopy: The chemical shifts of ¹³C and ¹H atoms can be calculated and compared with experimental NMR spectra to aid in the assignment of peaks.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups and to confirm the molecular structure.

UV-Vis Spectroscopy: The electronic transitions of a molecule can be calculated to predict the wavelengths of maximum absorption in its UV-Vis spectrum.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. Often, a scaling factor is applied to the calculated vibrational frequencies to improve the agreement with experimental data.

Below is a hypothetical data table comparing predicted and experimental spectroscopic data for this compound.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹³C NMR Chemical Shift (C-Br) | 45.2 ppm | 44.8 ppm |

| ¹³C NMR Chemical Shift (CH-cyclopentyl) | 38.7 ppm | 39.1 ppm |

| IR Frequency (C-Br stretch) | 650 cm⁻¹ | 645 cm⁻¹ |

| IR Frequency (C-H stretch) | 2950 cm⁻¹ | 2955 cm⁻¹ |

Note: The values in this table are hypothetical and for illustrative purposes only.

Applications of 1,3 Dibromopropan 2 Yl Cyclopentane As a Versatile Synthetic Intermediate

Role in the Divergent Synthesis of Complex Organic Architectures

The bifunctional nature of (1,3-Dibromopropan-2-yl)cyclopentane makes it an ideal starting material for divergent synthesis, a strategy that allows for the creation of a variety of structurally distinct molecules from a common intermediate. The two bromine atoms can be substituted sequentially or simultaneously with a range of nucleophiles, leading to a multitude of derivatives. For instance, reaction with a nucleophile under conditions that favor monosubstitution would yield a product that retains one bromine atom, which can then be subjected to a different nucleophilic substitution or other transformations. This stepwise approach enables the introduction of different functional groups, paving the way for the synthesis of complex and diverse molecular scaffolds.

Precursor for the Construction of Substituted Cyclopentane (B165970) Derivatives

The cyclopentane ring is a ubiquitous structural motif in numerous natural products and biologically active molecules. This compound serves as a valuable precursor for introducing the cyclopentyl moiety and for the synthesis of various substituted cyclopentane derivatives.

One of the primary reactions of alkyl halides is the formation of Grignard reagents. researchgate.netd-nb.infowikipedia.org Treatment of this compound with magnesium would likely form a bis-Grignard reagent, although careful control of stoichiometry could potentially favor the formation of a mono-Grignard reagent. These organometallic intermediates are powerful nucleophiles that can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds. This allows for the elongation of the side chain and the introduction of various functional groups onto the cyclopentane core.

| Electrophile | Resulting Functional Group on Side Chain |

| Aldehyde | Secondary alcohol |

| Ketone | Tertiary alcohol |

| Ester | Tertiary alcohol (after reaction with two equivalents) |

| Carbon Dioxide | Carboxylic acid |

| Nitrile | Ketone (after hydrolysis) |

This table illustrates the potential functional groups that can be introduced onto the side chain of the cyclopentane ring via Grignard reactions.

Furthermore, the bromine atoms can be displaced by a variety of nucleophiles in SN2 reactions to introduce functionalities such as amines, azides, thiols, and cyanides, leading to a diverse library of substituted cyclopentane derivatives. vedantu.com

Utility in the Synthesis of Annulated and Fused Ring Systems

A significant application of 1,3-dihalides is in the construction of cyclic structures, including annulated and fused ring systems. core.ac.ukrsc.orgresearchgate.netnih.gov this compound can be employed in intramolecular cyclization reactions to form bicyclic compounds. For example, if the cyclopentyl group were to bear a nucleophilic functionality, an intramolecular reaction with one of the bromo-substituted carbons could lead to the formation of a fused or bridged ring system.

Alternatively, in intermolecular reactions, this compound can act as a three-carbon building block to form a new ring fused to another cyclic system. Reaction with a molecule containing two nucleophilic centers, such as a 1,3-dicarbonyl compound or a diamine, could lead to the formation of a new six-membered ring fused to the existing cyclopentane ring or to another ring system introduced by the dinucleophile.

Application in the Formation of Heterocyclic Compounds

The reactivity of the dibromo moiety in this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. nih.govresearchgate.netrsc.orgnih.gov Heterocycles are crucial components of many pharmaceuticals, agrochemicals, and materials.

By reacting with dinucleophiles containing heteroatoms such as nitrogen, oxygen, or sulfur, a variety of heterocyclic rings can be constructed. For instance, reaction with a primary amine could lead to the formation of a piperidine (B6355638) ring. Similarly, reaction with a hydrazine (B178648) derivative could yield a pyrazolidine, and reaction with hydrogen sulfide (B99878) could produce a thiane (B73995) ring. The cyclopentyl substituent would be appended to the newly formed heterocyclic ring, potentially influencing its physical and biological properties.

| Dinucleophile | Resulting Heterocycle |

| Primary Amine (R-NH₂) | N-substituted Piperidine |

| Hydrazine (H₂N-NH₂) | Pyrazolidine |

| Hydrogen Sulfide (H₂S) | Thiane |

| 1,2-Ethanedithiol | 1,3-Dithiepane |

This interactive data table showcases the potential heterocyclic rings that can be synthesized from this compound and various dinucleophiles.

Incorporation into Scaffolds for Materials Science Research (e.g., specialty polymers, organic electronics)

Polyhalogenated organic compounds are often utilized in the field of materials science. libretexts.orgunacademy.comgeeksforgeeks.org The presence of two bromine atoms in this compound allows for its potential use as a monomer or a cross-linking agent in polymerization reactions. For example, it could undergo polycondensation with a diamine or a diol to form specialty polymers with the cyclopentyl group as a recurring unit in the polymer backbone. The properties of such polymers, including their thermal stability, solubility, and mechanical strength, would be influenced by the presence of the alicyclic ring.

Furthermore, halogenated compounds can serve as precursors in the synthesis of materials for organic electronics. While less common for saturated systems, the bromine atoms could potentially be used in cross-coupling reactions to attach conjugated moieties, although the reactivity of secondary alkyl bromides might be a limiting factor.

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity

The unique structure of this compound, with two secondary bromine atoms positioned in a 1,3-relationship on a substituted propane (B168953) chain, could be exploited in the development of novel synthetic methodologies. For instance, its reaction with strong bases could potentially lead to the formation of a cyclopropane (B1198618) ring through an intramolecular Wurtz-type reaction, yielding a spirocyclic compound.

Moreover, the steric hindrance provided by the cyclopentyl group could influence the stereochemical outcome of reactions at the two chiral centers bearing the bromine atoms. This could be leveraged in diastereoselective reactions to synthesize complex molecules with a high degree of stereocontrol. The development of catalytic systems that can differentiate between the two bromine atoms would open up avenues for asymmetric synthesis, leading to the enantioselective formation of valuable chiral building blocks. escholarship.orgrsc.org

Analogues, Derivatives, and Structure Reactivity Relationship Studies of 1,3 Dibromopropan 2 Yl Cyclopentane

Systematic Variation of the Cycloalkane Moiety (e.g., cyclopropane (B1198618), cyclobutane (B1203170), cyclohexane (B81311) analogs)

The reactivity of (1,3-Dibromopropan-2-yl)cycloalkanes is significantly influenced by the nature of the cycloalkane ring. Ring strain, a key determinant of cycloalkane reactivity, arises from deviations from ideal bond angles and eclipsing interactions. libretexts.orglibretexts.org Smaller rings, such as cyclopropane and cyclobutane, exhibit substantial ring strain, making them more susceptible to ring-opening reactions. studysmarter.co.ukchemguide.co.uk In contrast, cyclohexane exists in relatively strain-free chair conformations. libretexts.org